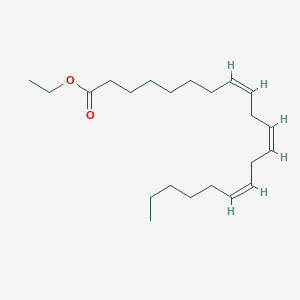

etil (8Z,11Z,14Z)-icosa-8,11,14-trienoato

Descripción general

Descripción

El éster etílico del ácido dihomo-γ-linolénico es una forma esterificada del ácido dihomo-γ-linolénico, un ácido graso poliinsaturado omega-6 de 20 carbonos. Este compuesto es menos soluble en agua que su forma de ácido libre, lo que lo hace más adecuado para la formulación de dietas y suplementos dietéticos que contienen ácido dihomo-γ-linolénico . Se utiliza principalmente en el estudio de trastornos inflamatorios debido a sus propiedades antiinflamatorias .

Aplicaciones Científicas De Investigación

Anti-inflammatory Effects

Ethyl DGLA has been studied for its anti-inflammatory properties, particularly in relation to allergic reactions and inflammatory diseases.

- Case Study: Allergic Symptoms Reduction

A randomized, double-blind, placebo-controlled trial investigated the effects of DGLA supplementation on pollen-induced allergic symptoms. Results indicated that DGLA supplementation significantly reduced symptoms in healthy subjects, suggesting its potential as an anti-allergic agent .

| Variable | DGLA Group (n=18) | Placebo Group (n=15) | p Value |

|---|---|---|---|

| Cedar-specific IgE (UA/mL) | 10.8 ± 15.9 | 14.3 ± 19.5 | 0.579 |

| Cypress-specific IgE (UA/mL) | 1.3 ± 1.6 | 2.8 ± 3.2 | 0.097 |

Role in Rheumatoid Arthritis

DGLA has shown promise in managing rheumatoid arthritis symptoms by modulating inflammatory pathways.

- Clinical Trials

Studies have indicated that supplementation with GLA (a precursor to DGLA) can lead to reductions in morning stiffness and joint pain among rheumatoid arthritis patients .

Prostaglandin Biosynthesis

Ethyl DGLA enhances the biosynthesis of prostaglandins, which are crucial for regulating inflammation and immune responses.

- Animal Studies

Research involving rabbits demonstrated that feeding ethyl DGLA resulted in a significant increase in prostaglandin E1 (PGE1) production, indicating its role as a potent precursor for prostaglandin synthesis .

| Treatment | PGE1 Output (fold increase) | PGE2 Output (fold increase) |

|---|---|---|

| Ethyl DGLA | 20-30x | 1.5x |

Lipid Metabolism Alterations

Studies have shown that ethyl DGLA influences lipid metabolism, particularly affecting triglyceride levels in tissues.

- Research Findings

In a study where rabbits were fed ethyl DGLA, there was a notable increase in renal medullary triglycerides, which were enriched with both DGLA and arachidonic acid . This suggests that ethyl DGLA not only serves as a precursor for eicosanoids but also alters lipid profiles within tissues.

Atopic Dermatitis Management

DGLA has been investigated for its role in preventing atopic dermatitis, a chronic inflammatory skin condition.

- Study Insights

In experiments with NC/Tnd mice, diets supplemented with DGLA led to a significant reduction in dermatitis symptoms, highlighting its potential as a therapeutic agent for skin conditions .

Asthma and Respiratory Conditions

DGLA's anti-inflammatory properties may extend to respiratory conditions such as asthma.

Mecanismo De Acción

El éster etílico del ácido dihomo-γ-linolénico ejerce sus efectos principalmente a través de la producción de eicosanoides, como la prostaglandina E1 (PGE1). Estos eicosanoides tienen propiedades antiinflamatorias y antiproliferativas . El compuesto inhibe la biosíntesis de leucotrienos y la transducción de señales dependiente de la proteína quinasa C, que son vías clave en la inflamación y la proliferación celular . Además, compite con el ácido araquidónico por las enzimas ciclooxigenasa y lipooxigenasa, reduciendo la producción de eicosanoides proinflamatorios .

Compuestos similares:

Ácido gamma-linolénico: Un ácido graso omega-6 de 18 carbonos que es un precursor del ácido dihomo-γ-linolénico.

Ácido araquidónico: Un ácido graso omega-6 de 20 carbonos que es un metabolito del ácido dihomo-γ-linolénico.

Ácido eicosapentaenoico: Un ácido graso omega-3 de 20 carbonos con propiedades antiinflamatorias.

Singularidad: El éster etílico del ácido dihomo-γ-linolénico es único debido a sus propiedades antiinflamatorias y antiproliferativas específicas. A diferencia del ácido araquidónico, que produce eicosanoides proinflamatorios, el éster etílico del ácido dihomo-γ-linolénico produce eicosanoides antiinflamatorios . Además, su forma esterificada mejora su estabilidad y idoneidad para formulaciones dietéticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del éster etílico del ácido dihomo-γ-linolénico generalmente implica la esterificación del ácido dihomo-γ-linolénico con etanol. Esta reacción está catalizada por un catalizador ácido como el ácido sulfúrico o el ácido clorhídrico bajo condiciones de reflujo . La reacción se puede representar de la siguiente manera:

Ácido dihomo-γ-linolénico+Etanol→Éster etílico del ácido dihomo-γ-linolénico+Agua

Métodos de producción industrial: En entornos industriales, la producción de éster etílico del ácido dihomo-γ-linolénico implica procesos de esterificación a gran escala. La reacción se lleva a cabo en un reactor de flujo continuo para garantizar un alto rendimiento y pureza. El producto se purifica luego utilizando técnicas de destilación o cromatografía .

Tipos de reacciones:

Oxidación: El éster etílico del ácido dihomo-γ-linolénico puede sufrir oxidación para formar hidroperóxidos y otros derivados oxidados.

Reactivos y condiciones comunes:

Oxidación: Lipooxigenasas, oxígeno atmosférico.

Reducción: Hidrógeno gaseoso, catalizadores metálicos (por ejemplo, paladio sobre carbono).

Sustitución: Varios nucleófilos en condiciones ácidas o básicas.

Productos principales:

Oxidación: Hidroperóxidos, derivados hidroxílicos.

Reducción: Ésteres de ácidos grasos saturados.

Sustitución: Derivados de éster con diferentes grupos funcionales.

Comparación Con Compuestos Similares

Gamma-Linolenic Acid: An 18-carbon omega-6 fatty acid that is a precursor to Dihomo-.gamma.-Linolenic Acid.

Arachidonic Acid: A 20-carbon omega-6 fatty acid that is a metabolite of Dihomo-.gamma.-Linolenic Acid.

Eicosapentaenoic Acid: A 20-carbon omega-3 fatty acid with anti-inflammatory properties.

Uniqueness: Dihomo-.gamma.-Linolenic Acid ethyl ester is unique due to its specific anti-inflammatory and anti-proliferative properties. Unlike arachidonic acid, which produces pro-inflammatory eicosanoids, Dihomo-.gamma.-Linolenic Acid ethyl ester produces anti-inflammatory eicosanoids . Additionally, its esterified form enhances its stability and suitability for dietary formulations .

Actividad Biológica

Ethyl dihomo-gamma-linolenate (DGLA) is an ethyl ester of dihomo-gamma-linolenic acid, an omega-6 polyunsaturated fatty acid (PUFA) that plays a significant role in various biological processes. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Dihomo-gamma-linolenic Acid

DGLA is derived from gamma-linolenic acid (GLA) and is a precursor to arachidonic acid (AA). It undergoes metabolic transformations in the body, primarily through desaturation and elongation pathways. The conversion of DGLA to prostaglandins, particularly prostaglandin E1 (PGE1), is crucial for its biological effects, including anti-inflammatory and immunomodulatory actions .

Prostaglandin Synthesis

DGLA is metabolized via the cyclooxygenase (COX) pathway to produce PGE1, which exhibits anti-inflammatory properties by inhibiting platelet aggregation and promoting vasodilation. This pathway also generates other eicosanoids that play roles in inflammation and immune responses .

Anti-inflammatory Effects

Research indicates that DGLA can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are mediated through various signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) activation, which is pivotal in inflammatory responses .

Anti-inflammatory Properties

DGLA has been shown to alleviate symptoms of allergic rhinitis in humans. A randomized controlled trial demonstrated that supplementation with DGLA significantly reduced pollen-induced allergic symptoms compared to a placebo group. The study highlighted a decrease in sneezing and nasal congestion among participants receiving DGLA .

Cardiovascular Health

DGLA's metabolites, particularly PGE1, have been associated with cardiovascular benefits. Studies on animal models indicate that DGLA supplementation can lower blood pressure, inhibit vascular smooth muscle cell proliferation, and reduce the formation of atherosclerotic plaques. These effects are crucial for preventing cardiovascular diseases .

Anticancer Potential

Recent investigations suggest that DGLA may possess anticancer properties. It has been observed to inhibit the proliferation of cancer cells and induce apoptosis through mechanisms involving eicosanoid synthesis. The modulation of lipid metabolism by DGLA could potentially interfere with cancer cell growth and survival .

Table 1: Summary of Key Findings on DGLA Supplementation

Propiedades

IUPAC Name |

ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8-,12-11-,15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXHWCQMUAZGAN-ORZIMQNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347985 | |

| Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55968-21-3 | |

| Record name | Ethyl dihomo-gamma-linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055968213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the deuterated form of ethyl dihomo-gamma-linolenate, specifically ethyl 8,11,14-eicosatrienoate-19,19,20,20-d4, contribute to research on prostaglandin biosynthesis?

A1: The synthesis of ethyl 8,11,14-eicosatrienoate-19,19,20,20-d4, as described in the research [], provides a valuable tool for studying prostaglandin biosynthesis. The deuterium labeling at specific positions allows researchers to track the incorporation of this fatty acid precursor into various prostaglandin molecules. This can elucidate the metabolic pathways involved and potentially identify enzymes responsible for specific transformations.

Q2: What are the implications of studying the effects of ethyl dihomo-gamma-linolenate on platelet aggregation?

A2: The research paper [] investigates the impact of ethyl dihomo-gamma-linolenate on platelet function. Platelet aggregation is a crucial step in blood clot formation. Understanding how this compound influences this process is essential for unraveling its potential roles in cardiovascular health and disease. This research can pave the way for developing novel therapeutic strategies targeting platelet aggregation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.